molecular formula C18H15ClN2O4 B2488574 N-(4-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide CAS No. 887892-12-8

N-(4-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide

Cat. No. B2488574
CAS RN: 887892-12-8
M. Wt: 358.78
InChI Key: WEOGGIUYUXWGIU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide is a chemical compound that has been the subject of various scientific studies. The research on this compound focuses on its synthesis, molecular structure, chemical reactions, physical, and chemical properties.

Synthesis Analysis

The synthesis of compounds related to this compound involves multiple steps, often starting from basic aromatic compounds like chlorophenol and involving reactions under specific conditions, such as Pummerer reaction conditions and desulfurization processes (Choi et al., 2003). Such syntheses require precise control of reaction conditions and the use of various reagents.

Molecular Structure Analysis

The molecular structure of related compounds typically features extensive intramolecular hydrogen bonds stabilizing their structure. For instance, derivatives like N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide exhibit specific conformational characteristics due to these hydrogen bonds (Siddiqui et al., 2008).

Scientific Research Applications

Neuroprotective and Antioxidant Effects

Studies have demonstrated that benzofuran-2-carboxamide derivatives exhibit neuroprotective and antioxidant activities. For instance, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. Some compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and also exhibited ROS scavenging and antioxidant activities, suggesting the relevance of substitutions at specific positions of the benzofuran moiety for enhancing biological activity (Cho et al., 2015).

Synthesis and Biological Activity

The synthesis and evaluation of benzofuran derivatives for various biological activities, including anti-inflammatory and analgesic properties, have been reported. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities, highlighting the chemical versatility and potential therapeutic applications of benzofuran derivatives (Abu‐Hashem et al., 2020).

Antihyperlipidemic Activity

Research has also explored the antihyperlipidemic activity of benzofuran derivatives. A study on N‐(benzoylphenyl) and N‐(acetylphenyl)‐1‐benzofuran‐2‐carboxamides in rats demonstrated significant lipid-lowering effects, suggesting potential applications in treating hyperlipidemia and associated coronary heart diseases (Al-qirim et al., 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-24-10-15(22)21-16-13-4-2-3-5-14(13)25-17(16)18(23)20-12-8-6-11(19)7-9-12/h2-9H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOGGIUYUXWGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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